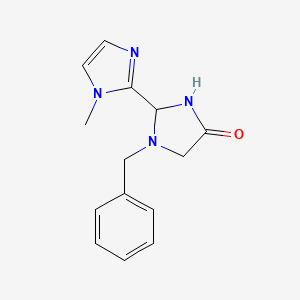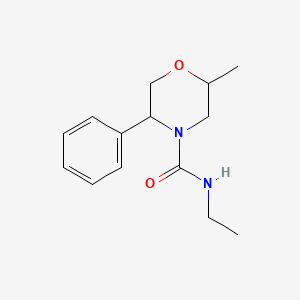
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, it may inhibit the activity of tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea can induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth of blood vessels that supply nutrients to tumors, which can help to slow or stop the growth of cancer cells. Additionally, it may have anti-inflammatory effects and may be useful in the treatment of other diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea. One area of focus could be on optimizing its efficacy as a chemotherapeutic agent, particularly in combination with other drugs. Additionally, further studies are needed to determine its safety and efficacy in humans, which could pave the way for clinical trials. Finally, research could also focus on the development of new analogs of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea involves the reaction of cyclopropyl isocyanate with 4-ethylsulfanylbutan-2-amine. The reaction is typically carried out in a solvent such as dichloromethane or ether, and the product is obtained through crystallization or distillation. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea has been studied for its potential applications in medicinal chemistry, particularly as a potential therapeutic agent for the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-14-7-6-8(2)11-10(13)12-9-4-5-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNZWCXCZTXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C)NC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-ethylsulfanylbutan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)

![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)